3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is an organic compound containing an aromatic amine group (aniline) with a nitro group (NO2) attached at the 3 position and a pinacol boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) attached at the 5 position.
Pincol boronic ester groups are functionality commonly used in organic chemistry, particularly in Suzuki-Miyaura coupling reactions which are a type of palladium-catalyzed cross-coupling reaction. PubChem: )
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is a specialized organic compound characterized by the presence of a nitro group and a boronic ester moiety. With the molecular formula and a molecular weight of approximately , this compound is notable for its unique structural features that facilitate various
While 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is not directly employed as a pharmaceutical agent, it plays a crucial role in biological research. Its unique functional groups allow it to act as an enzyme inhibitor and serve as a probe in biochemical assays. Furthermore, it is used as an intermediate in the synthesis of pharmaceutical compounds targeting various diseases, including cancer .
The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline typically involves multiple steps:
These methods can vary based on specific reaction conditions such as temperature and the choice of solvents.
3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline has several applications across various fields:
Research indicates that 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline may interact with biological targets similarly to other compounds containing nitro or boronic acid functionalities. Interaction studies highlight its potential binding capabilities with specific receptors or enzymes due to its structural features. This makes it valuable for developing new therapeutic agents or understanding biochemical pathways .
Several compounds share structural similarities with 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Nitro group at position 2 | Different positional isomer |
N-Methyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Methyl substitution on nitrogen | Variation in nitrogen substitution |
5-Nitro-2-(tetramethyl-1,3,2-dioxaborolan-2-y)aniline | Different nitro positioning | Unique reactivity profile due to position |
Uniqueness: The distinct combination of a nitro group and a boronic ester moiety in 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)aniline allows it to participate in diverse
The compound is systematically named 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, reflecting its structural hierarchy. The parent aniline framework bears a nitro group at the 3-position and a pinacol-protected boronic acid moiety at the 5-position. The boronic ester component is derived from pinacol (2,3-dimethyl-2,3-butanediol), forming a stable five-membered dioxaborolane ring.
The compound is registered under CAS 871329-51-0, a unique identifier standardized by the Chemical Abstracts Service. This designation facilitates global recognition across chemical databases and literature.
Common synonyms include:
Synonym | Structural Basis |
---|---|
Pinacol boronic ester derivative | Boronic acid protected by pinacol group. |
Nitro-substituted arylboronate | Nitro group attached to aromatic ring. |
The compound’s molecular formula is C₁₂H₁₇BN₂O₄, with a calculated molecular weight of 264.09 g/mol.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇BN₂O₄ |
Molecular Weight | 264.09 g/mol |
The molecule comprises:
Functional Group | Position | Role |
---|---|---|
Nitro (-NO₂) | 3 | Electron-withdrawing, directs electrophilic substitution |
Pinacol boronate | 5 | Stable protecting group for boronic acid |
Aniline (-NH₂) | 5 | Potential site for further functionalization |
The boron atom in the dioxaborolane ring adopts sp² hybridization in its trigonal planar geometry, with a vacant p orbital enabling Lewis acid behavior. The boronate ester bond exhibits dynamic covalent character, enabling reversible hydrolysis to regenerate the boronic acid under acidic/basic conditions.
The development of pinacol-protected boronic esters dates to early 20th-century studies on boronate stability. The use of pinacol as a protecting group became widespread in the 1990s due to its superior stability over other diols (e.g., catechol, neopentyl glycol). This compound exemplifies modern strategies to enhance boronic acid shelf life while retaining reactivity in cross-coupling reactions.
As a boronic ester, this compound serves as a precursor to boronic acids used in Suzuki-Miyaura couplings. Deprotection under mild acidic conditions regenerates the boronic acid, which pairs with aryl halides in palladium-catalyzed reactions to form biaryl systems.
The nitro group at the 3-position may act as a directing group for C-H functionalization, enabling regioselective installation of additional substituents. This dual functionality (boronic ester and nitro group) allows sequential synthetic transformations.